molecular formula C8H6Cl3N3S B1644795 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride CAS No. 1049735-72-9

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride

Cat. No.: B1644795
CAS No.: 1049735-72-9
M. Wt: 282.6 g/mol
InChI Key: KAVFGJODKMTZEA-UHFFFAOYSA-N
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Description

Historical Context and Development of 1,3,4-Thiadiazole Chemistry

The development of 1,3,4-thiadiazole chemistry traces its origins to the early twentieth century when researchers first recognized the potential of sulfur-nitrogen heterocyclic systems. In the earlier periods, these compounds were primarily utilized in pharmaceutical applications as antibacterial agents, particularly in conjunction with known sulphonamide structures. The systematic exploration of thiadiazole derivatives gained significant momentum during the mid-twentieth century as chemists discovered their remarkable versatility and biological activity profiles.

The evolution of 1,3,4-thiadiazole chemistry has been marked by several pivotal developments that established these compounds as fundamental building blocks in medicinal chemistry. The nucleus has emerged as one of the most important and well-known heterocyclic systems, serving as a common and integral feature of numerous natural products and medicinal agents. Throughout the subsequent decades, researchers identified that these compounds could serve diverse roles beyond their initial antimicrobial applications, including functions as antitumor agents, anti-inflammatory compounds, pesticides, dyes, lubricants, and analytical reagents.

The structural foundation of 1,3,4-thiadiazole derivatives has proven particularly valuable due to the strong aromaticity of the ring system, which confers great in vivo stability and generally exhibits a lack of significant toxicity concerns. This inherent stability has made these compounds attractive targets for pharmaceutical development, as they can maintain their structural integrity under physiological conditions while delivering therapeutic effects. The development of synthetic methodologies for accessing diverse 1,3,4-thiadiazole derivatives has paralleled the growing understanding of their biological significance, with modern synthetic approaches allowing for precise substitution patterns and functional group installations.

Position Within Heterocyclic Compound Classification

The classification of this compound within the broader heterocyclic compound framework reveals its position as a member of the five-membered aromatic heterocyclic family containing sulfur and nitrogen heteroatoms. Thiadiazoles can occur in four different regioisomeric forms, specifically 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,2,3-thiadiazole, which enrich their structural diversity according to local polarization patterns. Among these isomers, the 1,3,4-thiadiazole and 1,2,4-thiadiazole variants represent the most extensively studied systems in contemporary research.

The 1,3,4-thiadiazole nucleus demonstrates unique structural characteristics that distinguish it from other heterocyclic systems. The compound belongs to the class of nitrogen-containing heterocyclic compounds and specifically falls under the subclass of thiadiazoles, characterized by the presence of both sulfur and nitrogen atoms within the five-membered ring structure. The molecular formula C₈H₅Cl₂N₃S·HCl indicates the presence of the dichlorophenyl substituent attached to the thiadiazole core, with the hydrochloride salt formation providing enhanced solubility characteristics.

The heterocyclic classification system places this compound within the broader category of azole compounds, which are recognized for their pharmacological significance. The presence of the 1,3,4-thiadiazole nucleus as a versatile pharmacophore enables the exhibition of diverse biological activities, making it an important scaffold in drug discovery initiatives. The specific substitution pattern with the 3,4-dichlorophenyl group introduces electronic and steric effects that can significantly influence the compound's biological activity and selectivity profiles.

Classification Parameter Description
Heterocyclic Family Five-membered aromatic heterocycles
Heteroatom Composition Sulfur and nitrogen atoms
Ring System 1,3,4-Thiadiazole
Substituent Pattern 3,4-Dichlorophenyl
Salt Form Hydrochloride
Molecular Formula C₈H₅Cl₂N₃S·HCl
Chemical Abstract Service Number 1049735-72-9

Significance in Contemporary Chemical Research

The contemporary significance of this compound in chemical research stems from its position as a representative member of the pharmacologically important thiadiazole family. Recent developments in 1,3,4-thiadiazole compounds have demonstrated their promising potential as anticancer agents, with research focusing on structure-activity relationships and mechanism of action studies. The broad and potent activity profiles of thiadiazole derivatives have established them as pharmacologically significant scaffolds in modern drug discovery programs.

Current research initiatives have identified that compounds bearing thiadiazole rings exhibit diverse biological activities including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antiparasitic properties. The thiadiazole nucleus serves as a core structural component in various drug categories, demonstrating its versatility as a medicinal chemistry platform. The presence of heteroatoms within the ring system increases both membrane permeability and the ability to function as versatile hydrogen bond acceptors, contributing to enhanced biological activity.

The synthetic accessibility of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine and its derivatives has facilitated extensive structure-activity relationship studies. The compound can be synthesized from commercially available precursors such as 3,4-dichlorobenzoyl chloride and thiosemicarbazide through well-established cyclization reactions. This synthetic accessibility has enabled researchers to prepare focused libraries of related compounds for biological evaluation and optimization studies.

Research Application Significance Recent Findings
Anticancer Research High potency against multiple cancer cell lines IC₅₀ values in micromolar range
Structure-Activity Studies Systematic evaluation of substituent effects Dichlorophenyl substitution enhances activity
Synthetic Methodology Development of efficient synthetic routes Cyclization-based approaches from readily available starting materials
Mechanism Studies Investigation of molecular targets Enzyme inhibition and cellular pathway interference
Pharmaceutical Development Drug discovery platform Versatile scaffold for medicinal chemistry programs

The mechanism of action studies have revealed that 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine primarily involves interaction with specific molecular targets through binding to active sites on enzymes and interference with critical cellular processes. These mechanistic insights have provided valuable guidance for the rational design of improved derivatives with enhanced potency and selectivity profiles. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for further pharmaceutical development and optimization efforts.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S.ClH/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVFGJODKMTZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,4-Dichlorophenylthiosemicarbazide

The synthesis begins with the condensation of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours). This produces 1-(3,4-dichlorophenyl)thiosemicarbazide as a white crystalline solid (yield: 82–89%). The reaction mechanism involves nucleophilic attack of hydrazine on the electrophilic carbon of the isothiocyanate group.

Oxidative Cyclization to Thiadiazole Core

The thiosemicarbazide intermediate undergoes oxidative cyclization using ferric ammonium sulfate (FAS) in dimethylformamide (DMF) at 100–110°C for 4 hours. This step forms the 1,3,4-thiadiazole ring through dehydrogenation and sulfur incorporation. Critical parameters include:

  • Molar ratio : 1:1.2 (thiosemicarbazide:FAS)
  • Solvent choice : DMF enables higher cyclization efficiency (94%) compared to acetonitrile (72%) or toluene (58%).
  • Temperature control : Maintaining 100–110°C prevents side reactions like desulfurization.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl (37%) in ethanol at 0–5°C, yielding the hydrochloride salt with 95% purity. Recrystallization from ethanol/water (3:1) improves purity to >99%.

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling of Preformed Thiadiazole

A two-step method involves:

  • Synthesizing 5-bromo-1,3,4-thiadiazol-2-amine via Hantzsch thiadiazole synthesis.
  • Coupling with 3,4-dichlorophenylboronic acid using Pd(PPh₃)₄ catalyst (2 mol%) in toluene/water (4:1) at 80°C.

Reaction Data :

Parameter Value
Yield 76%
Reaction Time 12 hours
Ligand K₂CO₃ (3 equiv)
Purification Silica gel chromatography (hexane:EtOAc 7:3)

This route avoids high-temperature cyclization but requires expensive palladium catalysts and rigorous oxygen-free conditions.

One-Pot Multistep Synthesis

Integrated Process Flow

A patented method combines cyclization and functionalization in a single reactor:

  • Step 1 : 3,4-Dichlorobenzaldehyde (1.0 equiv) reacts with thiosemicarbazide (1.1 equiv) in ethanol (reflux, 3 hours).
  • Step 2 : Add FAS (1.2 equiv) and HCl (1.5 equiv) directly to the mixture, maintaining reflux for 6 hours.
  • Step 3 : Cool to 25°C, filter, and wash with cold ethanol.

Advantages :

  • Total yield: 68%
  • Reduced solvent consumption (50% less vs. sequential steps)
  • Eliminates intermediate isolation steps.

Reaction Optimization and Challenges

Critical Process Parameters

Parameter Optimal Range Effect on Yield
Cyclization Temp. 100–110°C <90°C: Incomplete cyclization; >120°C: Decomposition
HCl Concentration 35–37% Lower concentrations delay salt formation; higher concentrations induce hydrolysis
Solvent Polarity ε > 30 (e.g., DMF) Enhances cyclization kinetics by stabilizing transition state

Common Impurities and Mitigation

  • Desulfurized Byproduct (5–8%) : Forms at temperatures >115°C. Mitigated by strict temperature control and FAS stoichiometry.
  • Dimerization Products : Occur in polar aprotic solvents. Add 2% v/v triethylamine as inhibitor.
  • Unreacted Thiosemicarbazide : Removed via aqueous wash (pH 9.0–10.0).

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, Ar-H), 2.51 (s, 2H, NH·HCl).

IR (KBr) :

  • 3340 cm⁻¹ (N-H stretch)
  • 1592 cm⁻¹ (C=N thiadiazole)
  • 745 cm⁻¹ (C-Cl).

Purity Analysis (HPLC)

Column Mobile Phase Retention Time Purity %
C18 (5 μm) MeCN:H₂O (60:40) + 0.1% TFA 6.82 min 99.3%

Industrial-Scale Considerations

Waste Management

  • Organic Waste : Incinerate at >1000°C with SCR system for NOx control.
  • Aqueous Filtrates : Neutralize to pH 6.5–7.5 before biological treatment.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Pilot studies show 82% yield in 45 minutes using:

  • 300 W microwave irradiation
  • Ethylene glycol as solvent (ε = 37.7)
  • 1.5 equiv FAS.

Continuous Flow Reactor Design

A microfluidic system achieves 94% conversion with:

  • Residence time: 8.2 minutes
  • Channel diameter: 500 μm
  • Temperature gradient: 25°C → 110°C over 3 zones.

Chemical Reactions Analysis

Key Reaction Steps:

  • Formation of Thiosemicarbazide Intermediate

    • 3,4-Dichlorophenylcarbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form a thiosemicarbazide intermediate .

    • Example:

      3,4-Dichlorophenylcarbaldehyde+ThiosemicarbazideHCl, EtOHThiosemicarbazide Intermediate\text{3,4-Dichlorophenylcarbaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl, EtOH}} \text{Thiosemicarbazide Intermediate}
  • Oxidative Cyclization to Thiadiazole

    • The intermediate undergoes oxidative cyclization using agents like ferric ammonium sulfate (FAS) to yield 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine .

  • Hydrochloride Salt Formation

    • The free amine is treated with hydrochloric acid (HCl) in ethanol or acetone, precipitating the hydrochloride salt .

Reactivity of the Thiadiazole Core

The 2-amino group and thiadiazole ring enable diverse reactions:

Nucleophilic Substitution at the 2-Amino Group

The amine reacts with electrophiles such as:

  • Chloroacetyl Chloride : Forms acetamide derivatives under anhydrous conditions (e.g., dry acetone, sodium acetate) .

    Thiadiazol-2-amine+ClCH2COClNaOAc, acetone2-Chloroacetamide Derivative\text{Thiadiazol-2-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOAc, acetone}} \text{2-Chloroacetamide Derivative}
  • Aryl Aldehydes : Condenses to form Schiff bases in acidic ethanol .

Cyclocondensation Reactions

Heating with heterocyclic amines (e.g., piperazines) in dry benzene yields fused heterocycles :

Thiadiazol-2-amine+R-PiperazineΔ,benzenePiperazine-Substituted Thiadiazole\text{Thiadiazol-2-amine} + \text{R-Piperazine} \xrightarrow{\Delta, \text{benzene}} \text{Piperazine-Substituted Thiadiazole}

Spectral Characterization Data

Representative spectral data for analogous compounds:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
5-(4-Chlorophenyl)thiadiazol-2-amine3168 (NH), 1706 (C=O)4.49 (s, 2H, CH₂), 7.45–7.80 (m, ArH)
5-(5-Nitrofuran-2-yl)thiadiazol-2-amine3267 (N–H), 1624 (C=N)7.72 (s, 2H, NH₂), 8.52 (s, 2H, ArH)

Reaction Optimization Insights

  • Solvent Selection : Ethanol promotes precipitation of products, while DMSO or DMF leads to side reactions .

  • Base Catalysis : Triethylamine improves nucleophilic substitution efficiency .

Scientific Research Applications

Applications in Scientific Research

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride has been utilized across several domains:

Chemistry

  • Building Block : It serves as a key intermediate in synthesizing more complex molecules.
  • Catalysis : Employed as a catalyst in various chemical reactions due to its ability to facilitate transformations effectively.

Biology

  • Antimicrobial Activity : Studies have indicated potential antimicrobial properties against various pathogens. The compound's structure allows for interaction with bacterial cell walls or enzymes critical for bacterial survival.
  • Anticancer Research : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Medicine

  • Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent for treating conditions such as cancer and infections. The compound's mechanism of action often involves enzyme inhibition or receptor interaction .

Material Science

  • Development of New Materials : Its chemical properties make it suitable for developing new materials with specific functionalities, including polymers and coatings.

Table 1: Summary of Research Studies

Study ReferenceFocus AreaFindings
Biological ActivityDemonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
Anticancer PropertiesShowed potential in inhibiting proliferation of cancer cells in vitro.
Synthesis TechniquesDetailed synthetic routes and optimized conditions for large-scale production.

Case Study Highlights

  • Antimicrobial Efficacy :
    • A study published in ResearchGate evaluated the compound's effectiveness against multiple bacterial strains. Results indicated that it inhibited growth effectively at low concentrations .
  • Anticancer Mechanisms :
    • Research focused on the compound's ability to induce apoptosis in cancer cell lines demonstrated that it could disrupt mitochondrial function, leading to increased cell death .
  • Material Applications :
    • Investigations into its use in polymer science revealed that incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiadiazol-2-ylamine derivatives vary primarily in substituents at position 5 and modifications to the amine group. Key structural analogs include:

Table 1. Structural Comparison of Thiadiazol-2-ylamine Derivatives

Compound Name Substituent at Position 5 Additional Modifications Core Structure
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine HCl 3,4-Dichlorophenyl -NH2·HCl 1,3,4-Thiadiazole
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl -NH2 1,3,4-Thiadiazole
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl 4-Methoxyphenyl -CH2NH2·HCl 1,3,4-Thiadiazole
5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-ylamine HCl Ethyl-linked thiadiazole Bisthiadiazole with ethyl bridge 1,3,4-Thiadiazole
2,5-(4-Chlorobenzyl)-N-aryl-1,3,4-thiadiazole-2-amine 4-Chlorobenzyl Benzyl-aryl substitution 1,3,4-Thiadiazole

Key Observations :

  • Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) .
  • Complexity : Bisthiadiazole derivatives (e.g., ) introduce additional steric and electronic complexity, which may affect binding specificity .

Physicochemical Properties

NMR Data for Analogs () :

  • Hydrogen Shifts (δ, ppm) : Aromatic protons in 3,4-dichlorophenyl analogs appear at δ 7.4–8.2, while methyl or methoxy substituents show upfield shifts (δ 6.8–7.5) due to reduced electron withdrawal .
  • Carbon Shifts (δ, ppm) : Thiadiazole carbons resonate at δ 160–175 (C-2 and C-5), with aryl carbons at δ 120–140 .

Target Compound : Specific NMR data is unavailable in the evidence, but trends suggest the 3,4-dichlorophenyl group would downshift adjacent protons and carbons compared to less electron-deficient substituents.

Comparison with Non-Thiadiazole Analogs

Sertraline Intermediates () :

  • Structure : Feature a naphthalenamine core with 3,4-dichlorophenyl and methylamine groups.
  • Activity : Serve as key intermediates in antidepressant synthesis, emphasizing the role of 3,4-dichlorophenyl in serotonin transporter binding .
  • Divergence : The thiadiazole core’s planar rigidity contrasts with the flexible tetrahydronaphthalene system, leading to distinct target interactions.

Biological Activity

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a compound belonging to the thiadiazole class, recognized for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The incorporation of various substituents on the thiadiazole ring significantly influences their pharmacological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can inhibit enzyme activity and modulate receptor functions, leading to various therapeutic effects. The precise pathways involved depend on the biological context and the specific cellular targets engaged by the compound .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structures displayed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. A review noted that several derivatives demonstrated cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values as low as 0.28 μg/mL for certain compounds . The mechanism often involves the disruption of tubulin polymerization and induction of apoptosis through caspase activation pathways .

Case Studies

  • Anticancer Study : In a study examining novel thiadiazole derivatives, one compound exhibited an IC50 value of 3.29 μg/mL against HCT116 cells. This compound was found to inhibit tumor growth effectively while maintaining low toxicity levels in vitro .
  • Antimicrobial Study : Another investigation revealed that a derivative similar to this compound achieved significant inhibition against Staphylococcus aureus, demonstrating potential for development as an antibacterial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μg/mL)
This compoundStructureAntimicrobial, AnticancerVaries by target
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiolStructureAntimicrobial~10
2-Amino-1,3,4-thiadiazoleStructureAntimicrobial~5

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride?

  • Methodological Answer :

  • Reagent Ratios : Use a 1:1 molar ratio of 3,4-dichlorobenzoic acid to thiosemicarbazide to minimize side products. Excess POCl₃ (3 mol equivalents) is essential for cyclization .
  • Reaction Conditions : Reflux at 90–100°C for 3–4 hours in POCl₃, followed by controlled pH adjustment (8–9 with NH₃ or NaOH) to precipitate the product .
  • Purification : Recrystallize from ethanol or DMSO/water mixtures (2:1 v/v) to enhance yield and purity .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and amine/thiadiazole carbons (δ 150–165 ppm). FTIR identifies N–H stretches (~3300 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) for definitive stereochemical assignment .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

Q. What analytical strategies ensure purity assessment for this compound in preclinical studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; monitor at 254 nm. Retention time consistency (±0.1 min) indicates purity .
  • Melting Point Analysis : Compare observed melting range (e.g., 210–212°C) with literature values to detect impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic Cl patterns (m/z 318.97 for C₈H₆Cl₂N₃S) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for synthesizing thiadiazole derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model reaction pathways, including transition states for cyclization and POCl₃-mediated dehydration .
  • Reaction Path Search : Apply nudged elastic band (NEB) methods to identify energy barriers and optimize intermediates .
  • Experimental-DFT Synergy : Validate computational predictions with kinetic studies (e.g., varying POCl₃ concentration) to refine activation energies .

Q. How should researchers address contradictions between experimental solubility data and computational predictions?

  • Methodological Answer :

  • Statistical DOE : Design a 3-factor (pH, solvent polarity, temperature) factorial experiment to identify outliers. Use ANOVA to isolate variables affecting solubility discrepancies .
  • Hansen Solubility Parameters : Compare calculated (DFT-derived) vs. experimental HSPs to refine force field parameters .
  • Microscopy : Perform polarized light microscopy to detect polymorphic forms that may explain anomalous solubility .

Q. What strategies are effective for profiling biological activity while minimizing false positives?

  • Methodological Answer :

  • In Vitro Assays : Use dose-response curves (IC₅₀) in enzyme inhibition studies (e.g., acetylcholinesterase) with positive/negative controls. Confirm results via SPR (surface plasmon resonance) for binding affinity .
  • Cytotoxicity Screening : Pair activity assays with MTT tests on HEK293 cells to exclude nonspecific toxicity .
  • SAR Modeling : Apply QSAR (quantitative structure-activity relationship) to correlate substituent effects (e.g., Cl position) with activity trends .

Q. How can researchers troubleshoot low yields in scaled-up syntheses of this compound?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust heating rates .
  • Side-Reaction Mitigation : Add molecular sieves to absorb HCl byproducts, reducing hydrolysis of POCl₃ .
  • Purification Optimization : Test solvent gradients (e.g., ethanol/water vs. acetone/hexane) to improve crystallization efficiency .

Q. What advanced computational approaches enhance predictive modeling of this compound’s reactivity?

  • Methodological Answer :

  • Machine Learning (ML) : Train ML models on existing thiadiazole datasets to predict regioselectivity in electrophilic substitutions .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on protonation states using explicit solvent models .
  • Non-Covalent Interaction (NCI) Analysis : Map π-stacking and halogen-bonding interactions to guide co-crystal design .

Q. How can heterogeneous reaction systems improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Catalytic Membranes : Employ TiO₂-functionalized membranes to enhance POCl₃ recycling and reduce waste .
  • Microwave-Assisted Synthesis : Optimize power (300–500 W) and pulse intervals to reduce reaction time by 40% .
  • Solvent-Free Mechanochemistry : Test ball-milling with K₂CO₃ as a base to eliminate solvent use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.